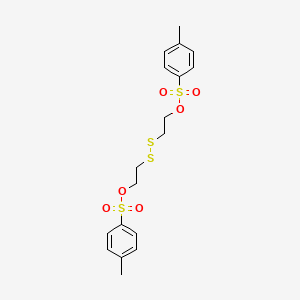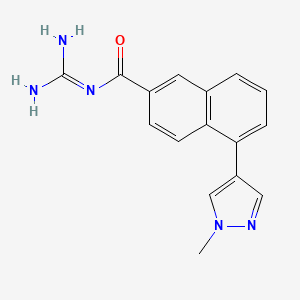
Arenobufagin
Descripción general
Descripción
Arenobufagin is a natural bufadienolide derived from toad venom . It has been found to induce apoptosis and autophagy in human hepatocellular carcinoma cells through the inhibition of the PI3K/Akt/mTOR pathway . It’s also associated with Heat Shock Protein 90 (HSP90), a molecular chaperone ubiquitously expressed in eukaryotic cells, primarily involved in protein folding, stabilization, and cellular signal transduction .
Synthesis Analysis
Arenobufagin has been synthesized in various forms for research purposes. For instance, hybrids of arenobufagin and benzoisoselenazol have been synthesized to reduce the cardiotoxicity of arenobufagin . Another study developed Arenobufagin-loaded PEG-PLA nanoparticles to reduce toxicity and enhance cancer therapy .
Molecular Structure Analysis
The molecular formula of Arenobufagin is C24H32O6 . Its molecular weight is 416.51 g/mol . The structure of Arenobufagin is complex, with multiple rings and functional groups .
Chemical Reactions Analysis
Arenobufagin has been found to interact with various biological molecules. For example, it has been used as a probe reaction of SULT2A1, exhibiting high isoform selectivity and Michaelis–Menten kinetics .
Physical And Chemical Properties Analysis
Arenobufagin has a molecular formula of C24H32O6 and a molecular weight of 416.51 .
Aplicaciones Científicas De Investigación
Autophagy-Dependent Ferroptosis in Hepatocellular Carcinoma (HCC) Cells
Arenobufagin has been found to regulate the p62-Keap1-Nrf2 pathway to induce autophagy-dependent ferroptosis in HepG2 cells . It can significantly inhibit tumor growth in vivo and interestingly, it inhibits ferroptosis-related proteins Nrf2 and COX-2 in a dose-dependent manner . This suggests that Arenobufagin can be used as a potential intervention therapy .
Apoptotic Cell Death in Non-Small-Cell Lung Cancer (NSCLC) Cells
Arenobufagin induces apoptotic cell death in human NSCLC cells via the Noxa-related pathway . It rapidly upregulates the expression of the pro-apoptosis protein Noxa, and abrogates the anti-apoptosis protein Mcl-1 . This suggests that Arenobufagin is a potential anti-NSCLC agent that triggers apoptotic cell death in NSCLC cells through interfering with the Noxa-related pathway .
Selective Toxicity of Cancer Cells
The current research on Arenobufagin mainly focuses on the selective toxicity of cancer cells . This suggests that Arenobufagin could be a potential therapeutic agent for various types of cancer due to its selective toxicity .
Mecanismo De Acción
Target of Action
Arenobufagin, a bufadienolide isolated from toad venom, has been found to interact with several targets in the cell. It primarily targets the vascular endothelial growth factor receptor-2 (VEGFR-2) , phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway , and the p62-Keap1-Nrf2 pathway . These targets play crucial roles in cell survival, proliferation, and apoptosis .
Mode of Action
Arenobufagin interacts with its targets and induces significant changes in the cell. It inhibits VEGFR-2 phosphorylation and subsequently the downstream phosphorylation of Akt and mTOR without affecting their overall expression levels . It also regulates the p62-Keap1-Nrf2 pathway to induce autophagy-dependent ferroptosis in HepG2 cells .
Biochemical Pathways
Arenobufagin affects several biochemical pathways. It inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . It also regulates the p62-Keap1-Nrf2 pathway, which is involved in the regulation of oxidative stress and the induction of autophagy . Furthermore, it modulates the PCSK9/LDL-R signaling pathway, thereby blocking macrophage M2 polarization, promoting apoptosis of tumor cells, and inhibiting their proliferation and migration .
Pharmacokinetics
Arenobufagin exhibits improved pharmacokinetics when delivered using polymeric nanomicelles. This delivery method increases the area under the curve value (a 1.73-fold increase) and decreases the elimination clearance (37.8% decrease), enhancing the bioavailability of the compound . The nanomicelles also increase drug concentrations in the liver and lung .
Result of Action
Arenobufagin induces various molecular and cellular effects. It inhibits cell survival and proliferation, induces cell cycle G2/M phase arrest and apoptosis, and downregulates the level of phosphorylated epidermal growth factor receptor . It also induces mitochondria-mediated apoptosis in HCC cells, with decreasing mitochondrial potential, as well as increasing Bax/Bcl-2 expression ratio, Bax translocation from cytosol to mitochondria .
Safety and Hazards
Propiedades
IUPAC Name |
5-[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19-20,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,20+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDCRWYOMWSTFC-AZGSIFHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963565 | |
| Record name | 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arenobufagin | |
CAS RN |
464-74-4 | |
| Record name | Arenobufagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arenobufagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARENOBUFAGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R42QLM25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



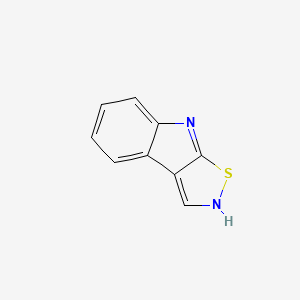

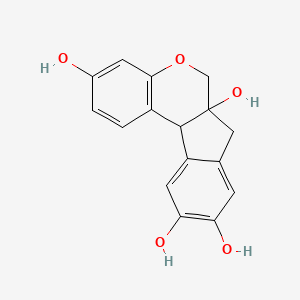
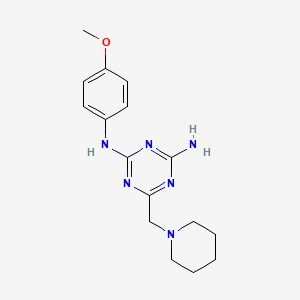
![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)
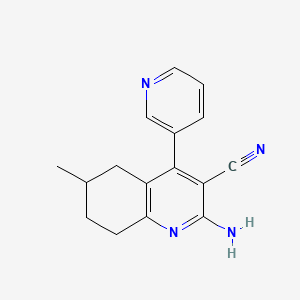
![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)
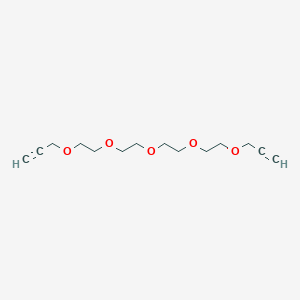
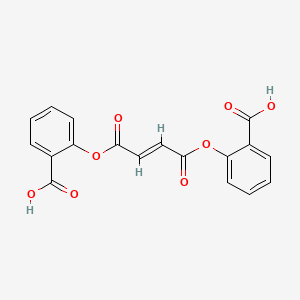
![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)
